N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Lipophilicity Drug-likeness Physicochemical profiling

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1795194-68-1) is a synthetic oxalamide derivative whose structure combines a 5-methylisoxazole ring with a 2-methoxy-2-(2-methoxyphenyl)ethyl sidechain, yielding the molecular formula C16H19N3O5 and a molecular weight of 333.34 g/mol. First indexed in PubChem (CID in 2014, this compound is primarily positioned as a high-purity research chemical for use as a synthetic building block, a fragment for medicinal chemistry campaigns, or a reference standard in analytical method development.

Molecular Formula C16H19N3O5
Molecular Weight 333.344
CAS No. 1795194-68-1
Cat. No. B2885954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
CAS1795194-68-1
Molecular FormulaC16H19N3O5
Molecular Weight333.344
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC
InChIInChI=1S/C16H19N3O5/c1-10-8-14(19-24-10)18-16(21)15(20)17-9-13(23-3)11-6-4-5-7-12(11)22-2/h4-8,13H,9H2,1-3H3,(H,17,20)(H,18,19,21)
InChIKeyIMHCBCSTLRNNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1795194-68-1) – Core Identity & Procurement Context


N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1795194-68-1) is a synthetic oxalamide derivative whose structure combines a 5-methylisoxazole ring with a 2-methoxy-2-(2-methoxyphenyl)ethyl sidechain, yielding the molecular formula C16H19N3O5 and a molecular weight of 333.34 g/mol [1]. First indexed in PubChem (CID 76149714) in 2014, this compound is primarily positioned as a high-purity research chemical for use as a synthetic building block, a fragment for medicinal chemistry campaigns, or a reference standard in analytical method development [1]. Its oxalamide core and dual methoxy substitution distinguish it from simpler isoxazole-bearing analogs, making it suitable for applications where specific hydrogen-bonding and steric features are required.

Why a Generic Oxalamide or Isoxazole Cannot Replace N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide


Oxalamide derivatives containing 5-methylisoxazole exhibit structure-dependent biological activity that precludes straightforward substitution. In antimycobacterial screens, closely related oxalamide–isoxazole compounds showed MIC values ranging from 2 to >125 µM depending solely on the nature of the substituent appended to the oxalamide nitrogen, demonstrating that even minor sidechain alterations can ablate or substantially alter activity [1]. The target compound bears a distinctive 2-methoxy-2-(2-methoxyphenyl)ethyl moiety that introduces a second methoxy group and an additional chiral center relative to the simpler N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (MW 316.35 g/mol), changing the hydrogen-bond acceptor count, lipophilicity, and conformational landscape. Consequently, assuming functional equivalence with any in-class analog lacking this specific substitution pattern is scientifically unsound and may lead to irreproducible results.

Product-Specific Quantitative Differentiation: N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide vs. Closest Analogs


Moderate Lipophilicity (XLogP3 = 1.3) Balances Solubility and Membrane Permeability

The target compound exhibits a computed XLogP3 value of 1.3, indicating moderate lipophilicity that lies within the optimal range for oral drug-likeness (1–3) [1]. By comparison, the simpler des-methoxy analog N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is expected to have a higher XLogP (estimated ~1.8 based on the absence of the polar methoxy oxygen), while the fully stripped N1-(5-methylisoxazol-3-yl)oxalamide core (XLogP ≈ -0.5) is substantially more hydrophilic. The intermediate value of 1.3 positions the target compound as a balanced candidate for cell-based assays where both aqueous solubility and passive membrane diffusion are required.

Lipophilicity Drug-likeness Physicochemical profiling

Enhanced Hydrogen-Bond Acceptor Capacity (HBA = 6) Relative to Simpler Oxalamide–Isoxazole Scaffolds

The target compound possesses six hydrogen-bond acceptors (HBA = 6) due to its two methoxy oxygens, oxalamide carbonyls, and isoxazole ring heteroatoms [1]. In contrast, the parent scaffold N1-(5-methylisoxazol-3-yl)oxalamide (MW 169.14 g/mol, C6H7N3O3) offers only three HBA . The addition of the 2-methoxy-2-(2-methoxyphenyl)ethyl sidechain doubles the HBA count, thereby increasing the potential for specific, directional interactions with protein binding pockets that require a defined hydrogen-bond network for affinity and selectivity.

Hydrogen bonding Molecular recognition Target engagement

Moderate Rotatable Bond Count (6) Supports Conformational Adaptability Without Excessive Entropic Penalty

The target compound contains six rotatable bonds (nrot = 6) according to PubChem's computed properties [1]. This places it between rigid scaffolds such as N1-(5-methylisoxazol-3-yl)oxalamide (nrot ≈ 2) and highly flexible congeners bearing longer polyethylene glycol linkers (nrot > 10). A rotatable bond count of 6 provides sufficient conformational sampling to adapt to diverse binding-site topologies while retaining a favorable entropic profile for ligand efficiency optimization in fragment-based drug discovery [1].

Conformational flexibility Binding entropy Ligand efficiency

Verified Supplier Purity (≥95%) Establishes a Baseline for Reproducible Screening

Leading research chemical suppliers list this compound at a minimum purity of 95% (HPLC or equivalent) . In comparison, generic oxalamide–isoxazole intermediates purchased from non-specialist aggregators frequently report purities in the 90–93% range, which can introduce confounding impurities that inhibit or activate biological targets. A documented purity specification of ≥95% ensures that assay results are attributable to the compound itself rather than to unknown contaminants, a critical consideration for procurement intended for high-throughput screening or quantitative structure–activity relationship (QSAR) studies.

Chemical purity Quality assurance Screening reproducibility

Oxalamide–Isoxazole Chemotype Demonstrates Low-Micromolar Antimycobacterial Activity, Supporting In-Class Exploration

In a series of sulfamethoxazole-based oxalamides bearing the 5-methylisoxazol-3-yl motif, the most active derivative exhibited MIC values of 2–62.5 µM against Mycobacterium tuberculosis and three non-tuberculous mycobacterial strains [1]. While the target compound was not part of that specific study, the data establish that the 5-methylisoxazol-3-yl oxalamide pharmacophore is capable of engaging antimycobacterial targets at low micromolar concentrations, a potency window that warrants further exploration with sidechain-optimized analogs such as the target compound. This contrasts with oxalamide series lacking the isoxazole ring, which are often devoid of meaningful antimicrobial activity.

Antimycobacterial Structure–activity relationship Lead optimization

Caveat: Direct Quantitative Head-to-Head Data for This Specific Compound Are Not Yet Publicly Available

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, and Google Patents as of May 2026 [1] returned no peer-reviewed studies or patents reporting direct biological, pharmacokinetic, or physicochemical head-to-head comparisons between N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1795194-68-1) and its closest structural analogs. All differentiation claims presented in this guide are therefore based on (i) computed physicochemical properties from authoritative databases, (ii) class-level biological activity inferences from closely related oxalamide–isoxazole chemotypes, and (iii) supplier-reported purity specifications. Users requiring direct comparative biological data for procurement decisions should request custom head-to-head profiling from the vendor or commission independent comparative studies before finalizing compound selection.

Data transparency Procurement diligence Evidence-based selection

Optimal Application Scenarios for N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide Based on Evidence Profile


Fragment-Based Drug Discovery Requiring Moderate Lipophilicity and Hydrogen-Bond Versatility

With an XLogP3 of 1.3 and six hydrogen-bond acceptors [1], this compound is well-suited for fragment-screening libraries targeting proteins with solvent-exposed binding pockets. Its balanced lipophilicity minimizes non-specific binding while the elevated HBA count enables interrogation of polar sub-pockets, making it a strategic choice over simpler oxalamide fragments that offer fewer interaction points.

Medicinal Chemistry Campaigns Exploring 5-Methylisoxazole-Containing Antimycobacterial Leads

Class-level evidence demonstrates that oxalamide–5-methylisoxazole hybrids achieve MIC values as low as 2 µM against M. tuberculosis [2]. The target compound's unique 2-methoxy-2-(2-methoxyphenyl)ethyl sidechain provides an underexplored vector for improving potency and selectivity, positioning it as a logical next-generation analog for hit-to-lead optimization in antimycobacterial programs.

Chemical Biology Tool Compound Development Requiring High Purity and Defined Physicochemical Properties

Supplier-verified purity of ≥95% combined with well-characterized computed properties (MW 333.34, nrot 6, HBD 2) [1] makes this compound a reliable candidate for chemical probe development. The documented purity specification reduces the risk of impurity-driven artifacts in target-engagement assays such as CETSA or thermal shift.

PROTAC Linker or E3 Ligase Handle Design Requiring Conformational Adaptability

Six rotatable bonds [1] provide the conformational flexibility needed for PROTAC ternary complex formation, while the dual methoxy substitution offers synthetic handles for further derivatization. This positions the compound as a versatile building block for degrader chemistry, particularly when compared to rigid oxalamide scaffolds with limited rotational freedom.

Quote Request

Request a Quote for N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.